1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea
Description
1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea (CAS: 149487-05-8) is a thiourea derivative featuring a 3-chloro-2-methylphenyl group and a propenyl (allyl) substituent. This compound is part of a broader class of N,N′-disubstituted thioureas, which are known for their diverse biological activities, including enzyme inhibition and anticancer properties . It has been studied for its structural and pharmacological characteristics, with applications in medicinal chemistry and agrochemical research. Synonymous identifiers include NSC-164319 and AC1N5EVS, and it is commercially available through specialized chemical suppliers .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-3-7-13-11(15)14-10-6-4-5-9(12)8(10)2/h3-6H,1,7H2,2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZZSFSLBAJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400656 | |
| Record name | 1-(3-chloro-2-methylphenyl)-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17073-18-6 | |
| Record name | NSC164319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-2-methylphenyl)-3-prop-2-enylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-3-(3-CHLORO-2-METHYLPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with allylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to inhibit urease makes it valuable in studying enzyme inhibition and developing treatments for urease-related conditions.
Medicine: Its potential as a urease inhibitor suggests applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea involves the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic residues. This inhibition disrupts the enzyme’s function, leading to a decrease in ammonia production .
Comparison with Similar Compounds
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids
These derivatives, such as compounds 4a–j , are designed with aroyl substituents (e.g., 4-fluorobenzoyl, 4-nitrobenzoyl) to enhance urease inhibitory activity. Key comparisons include:
- HOMO-LUMO Energy Gaps : Compounds 4a and 4b exhibit HOMO-LUMO gaps of −0.103 eV and −0.098 eV, respectively, indicating similar electronic properties to the target compound .
- ADMET Properties : All derivatives comply with Lipinski’s Rule of Five, suggesting favorable drug-likeness .
- Biological Activity : Derivatives like 4d–i show superior antioxidant activity compared to Vitamin C, while 4a–j demonstrate potent urease inhibition (IC₅₀ values < 10 µM), outperforming the reference inhibitor thiourea itself .
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea
This structurally related compound features a trifluoromethyl group and a chlorobenzoyl moiety. Key distinctions include:
- Crystal Packing : Intramolecular N–H⋯O and intermolecular N–H⋯S hydrogen bonds stabilize its structure, forming centrosymmetric dimers. This contrasts with the propenyl group in the target compound, which may reduce steric hindrance and alter solubility .
- Synthetic Yield : Synthesized in 94% yield via a one-step reaction, compared to the 60% yield reported for 1-(3-chloro-2-methylphenyl)-3-prop-2-enylthiourea derivatives .
Thieno[2,3-b]pyridine Derivatives
Compound 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothiene[2,3-b]quinoline-2-carboxamide shares the 3-chloro-2-methylphenyl group but incorporates a thienoquinoline scaffold. It exhibits potent cytotoxicity against ovarian cancer cells (IC₅₀ < 5 µM), highlighting the role of aromatic substituents in anticancer activity .
Pharmacological and Industrial Relevance
- Urease Inhibition : The target compound’s thiourea core is critical for binding to urease active sites, but aroyl-substituted derivatives show enhanced potency due to hydrophobic interactions .
- Market Trends : Global demand for 1-(3-chloro-2-methylphenyl)-2-thiourea derivatives is projected to grow at a CAGR of 4.2% (2020–2025), driven by agrochemical applications .
Notes
Structural Flexibility : The propenyl group in this compound offers synthetic versatility for further functionalization, unlike rigid bicycloheptane-containing analogues .
Safety Considerations : Thiourea derivatives generally exhibit moderate toxicity; however, ADMET data for the target compound remain understudied compared to its aroyl-substituted counterparts .
Research Gaps : Comparative crystallographic studies and in vivo efficacy data are needed to fully benchmark this compound against analogues .
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-prop-2-enylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHClNS
- Molecular Weight : 252.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of disinfectants and preservatives.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that the compound exhibits dose-dependent cytotoxic effects. The following table outlines the IC values for different cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Case Study on Antitumor Activity : A study investigated the effects of this compound on tumor growth in a mouse model. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analysis revealed apoptosis in tumor cells, suggesting a mechanism involving programmed cell death.
- Genotoxicity Assessment : Another study assessed the genotoxic potential of the compound using the Ames test. Results indicated that it induced mutations in Salmonella typhimurium strains TA100 and TA1537, both with and without metabolic activation, highlighting its potential as a mutagen.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
